

# Protein Targets of *Pseudomonas syringae* pv. tomato Acetyltransferase Effectors: A Technical Guide

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## Compound of Interest

Compound Name: *Ppto-OT*

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## Introduction

*Pseudomonas syringae* pv. tomato (Ppto), the causative agent of bacterial speck disease in tomato, utilizes a type III secretion system (T3SS) to inject a suite of effector proteins into the host cell. These effectors manipulate host cellular processes to suppress immunity and promote pathogen proliferation. A key class of these effectors possesses acetyltransferase activity, modifying host proteins through the addition of an acetyl group. This guide provides an in-depth overview of the known protein targets of these acetyltransferase effectors, with a focus on the well-characterized HopZ family, which includes effectors like HopZ1a and HopZ3. The original query term "**Ppto-OT**" is interpreted as referring to these *P. syringae* pv. tomato O-acetyltransferase effectors.

## Known Protein Targets and Quantitative Data

The HopZ family of effectors from *Pseudomonas syringae* targets a range of host proteins to disrupt plant defense signaling and cellular functions. While detailed enzyme kinetics and binding affinities are not extensively available in the literature, the following tables summarize the known targets and the semi-quantitative data describing these interactions.

Effector	Host Plant	Target Protein	Cellular Process Targeted	Quantitative/Semi-Quantitative Data
HopZ1a	Arabidopsis thaliana	Tubulin	Microtubule network and secretion	Strong autoacetylation in the presence of tubulin; direct binding observed via co-sedimentation and surface plasmon resonance (SPR), but specific Kd values are not reported. <a href="#">[1]</a> <a href="#">[2]</a>
HopZ1a	Arabidopsis thaliana	JAZ proteins (e.g., AtJAZ6)	Jasmonate signaling	Strong acetylation of AtJAZ6 in vitro. <a href="#">[3]</a> <a href="#">[4]</a>
HopZ1a	Glycine max (Soybean)	GmHID1	Isoflavone biosynthesis	Physical interaction confirmed; inhibits daidzein induction.
HopZ1a	Arabidopsis thaliana	MKK7	MAPK signaling cascade (Plant Immunity)	Acetylates MKK7 in vitro and in planta, inhibiting its kinase activity. <a href="#">[5]</a>

HopZ3	Solanum lycopersicum (Tomato)	PTO	Plant immune signaling	Acetylation of PTO reduces its binding to the bacterial effector AvrPto1.[6]
HopZ3	Solanum lycopersicum (Tomato)	SIRIPK	Plant immune signaling	Acetylation by HopZ3 suppresses SIRIPK kinase activity.[6][7]
HopZ3	Solanum lycopersicum (Tomato)	SIRIN4s	Plant immune signaling	Acetylated by HopZ3.[6][7]

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the study of effector-target interactions. Below are protocols derived from published studies on HopZ acetyltransferases.

### In Vitro Acetylation Assay

This protocol is used to determine if a purified effector protein can acetylate a putative target protein in a controlled environment.

Materials:

- Purified recombinant effector protein (e.g., His-HopZ1a)
- Purified recombinant target protein (e.g., GST-MKK7)
- [<sup>14</sup>C]-acetyl-CoA
- Acetylation buffer (50 mM HEPES pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF, 10 mM sodium butyrate)

- Inositol hexakisphosphate (IP6) solution (100 nM, as an activator for some effectors like HopZ1a)[3]
- SDS-PAGE loading buffer
- SDS-PAGE gels
- Coomassie Brilliant Blue stain
- Phosphorimager or autoradiography film

#### Procedure:

- Set up the acetylation reaction in a microcentrifuge tube. For a 25  $\mu$ L reaction, combine:
  - 3  $\mu$ g of purified His-HopZ1a[5]
  - 5  $\mu$ g of purified GST-MKK7[5]
  - 1  $\mu$ L of [ $^{14}$ C]-acetyl-CoA (55  $\mu$ Ci/ $\mu$ mol)[3]
  - IP6 to a final concentration of 100 nM (if required)[3]
  - Acetylation buffer to a final volume of 25  $\mu$ L.
- Incubate the reaction at 30°C for 1 hour.[8]
- Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
- Boil the samples for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Stain the gel with Coomassie Brilliant Blue to visualize total protein and ensure equal loading.
- Dry the gel.

- Expose the dried gel to a phosphorimager screen or autoradiography film to detect the incorporation of [ $^{14}\text{C}$ ]-acetyl groups. The exposure time may vary (e.g., 1 week).[5]

## Co-Immunoprecipitation (Co-IP) from Plant Tissues

This protocol is used to verify protein-protein interactions within the plant cell.

Materials:

- *Nicotiana benthamiana* or *Arabidopsis thaliana* tissue transiently expressing tagged effector and target proteins (e.g., HopZ1a-HA and MKK7-FLAG).
- Co-IP Lysis Buffer (e.g., 10 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% Triton X-100, supplemented with protease inhibitor cocktail).
- Antibody-conjugated magnetic beads (e.g., anti-HA agarose beads).
- Wash Buffer (Co-IP Lysis Buffer with a lower concentration of Triton X-100, e.g., 0.1%).
- Elution Buffer (e.g., SDS-PAGE loading buffer or a low pH glycine buffer).
- Antibodies for western blotting (e.g., anti-HA and anti-FLAG).

Procedure:

- Harvest plant tissue (approximately 1-2 grams) and freeze in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a mortar and pestle.
- Resuspend the powder in 2-3 mL of ice-cold Co-IP Lysis Buffer.
- Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
- Add the antibody-conjugated beads (e.g., 30  $\mu\text{L}$  of a 50% slurry of anti-HA beads) to the clarified lysate.[1]

- Incubate for 2-4 hours at 4°C on a rotator to allow for immunoprecipitation.
- Pellet the beads using a magnetic rack or gentle centrifugation.
- Discard the supernatant and wash the beads 3-4 times with 1 mL of ice-cold Wash Buffer.
- After the final wash, remove all residual buffer and elute the bound proteins by adding 50-100 µL of 1x SDS-PAGE loading buffer and boiling for 5 minutes.
- Analyze the eluted proteins by western blotting using antibodies against both the "bait" (e.g., anti-HA) and "prey" (e.g., anti-FLAG) proteins.

## Mass Spectrometry for Acetylation Site Identification

This protocol provides a general workflow for identifying the specific amino acid residues on a target protein that are acetylated by an effector.

### Materials:

- In vitro acetylation reaction products (using non-radioactive acetyl-CoA) or immunoprecipitated target protein from plant tissue.
- SDS-PAGE gel and staining reagents.
- In-gel digestion reagents (DTT, iodoacetamide, trypsin).
- LC-MS/MS system.
- Protein identification software.

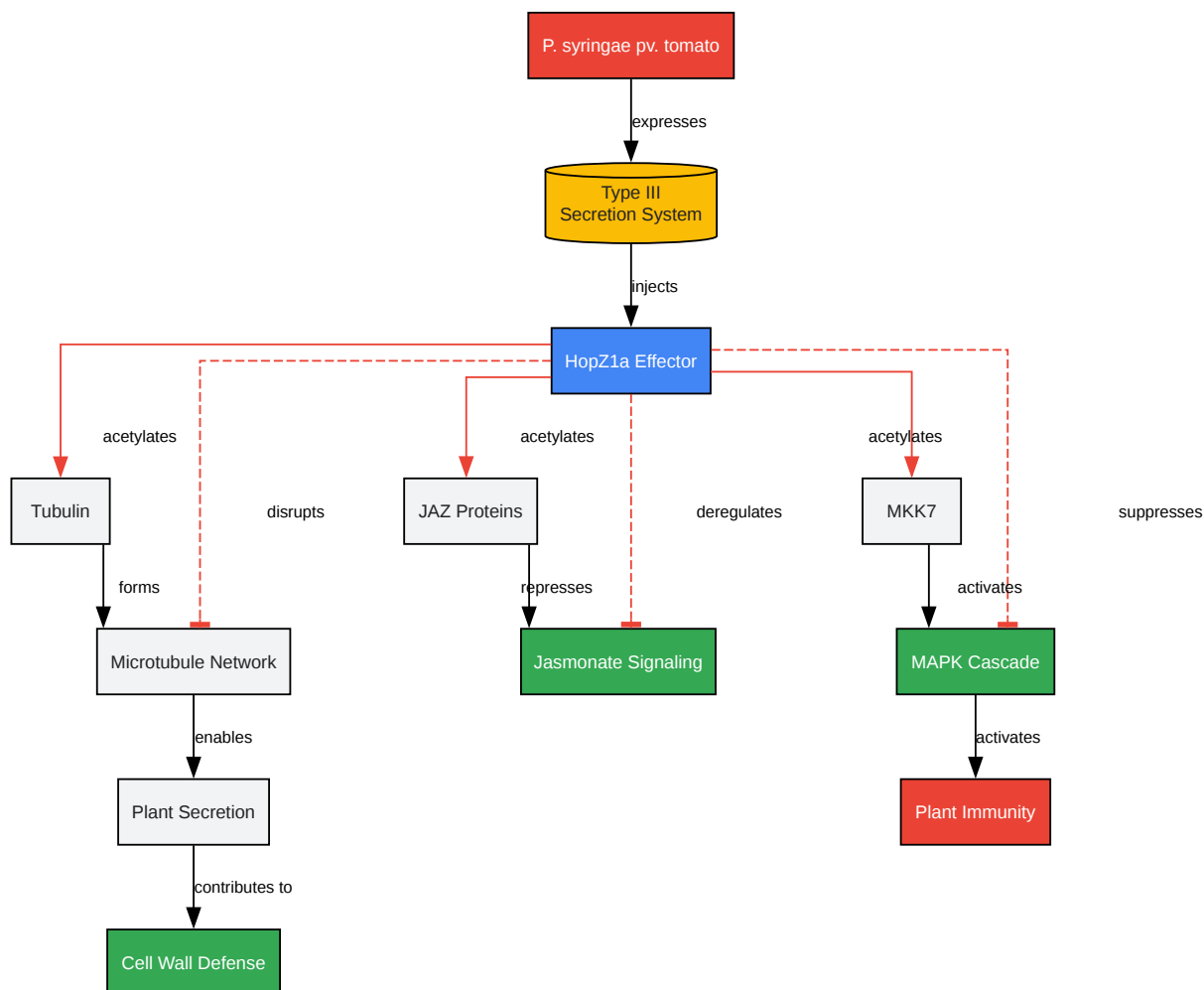
### Procedure:

- Run the protein sample on an SDS-PAGE gel and stain with Coomassie Blue.
- Excise the protein band corresponding to the target protein.
- Destain the gel slice.
- Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

- Digest the protein in-gel with trypsin overnight at 37°C.
- Extract the peptides from the gel slice.
- Analyze the extracted peptides by LC-MS/MS.
- Search the resulting MS/MS spectra against a protein database, specifying acetylation of serine, threonine, lysine, and histidine as a variable modification to identify the modified peptides and the precise sites of acetylation.<sup>[7]</sup>

## Visualizations

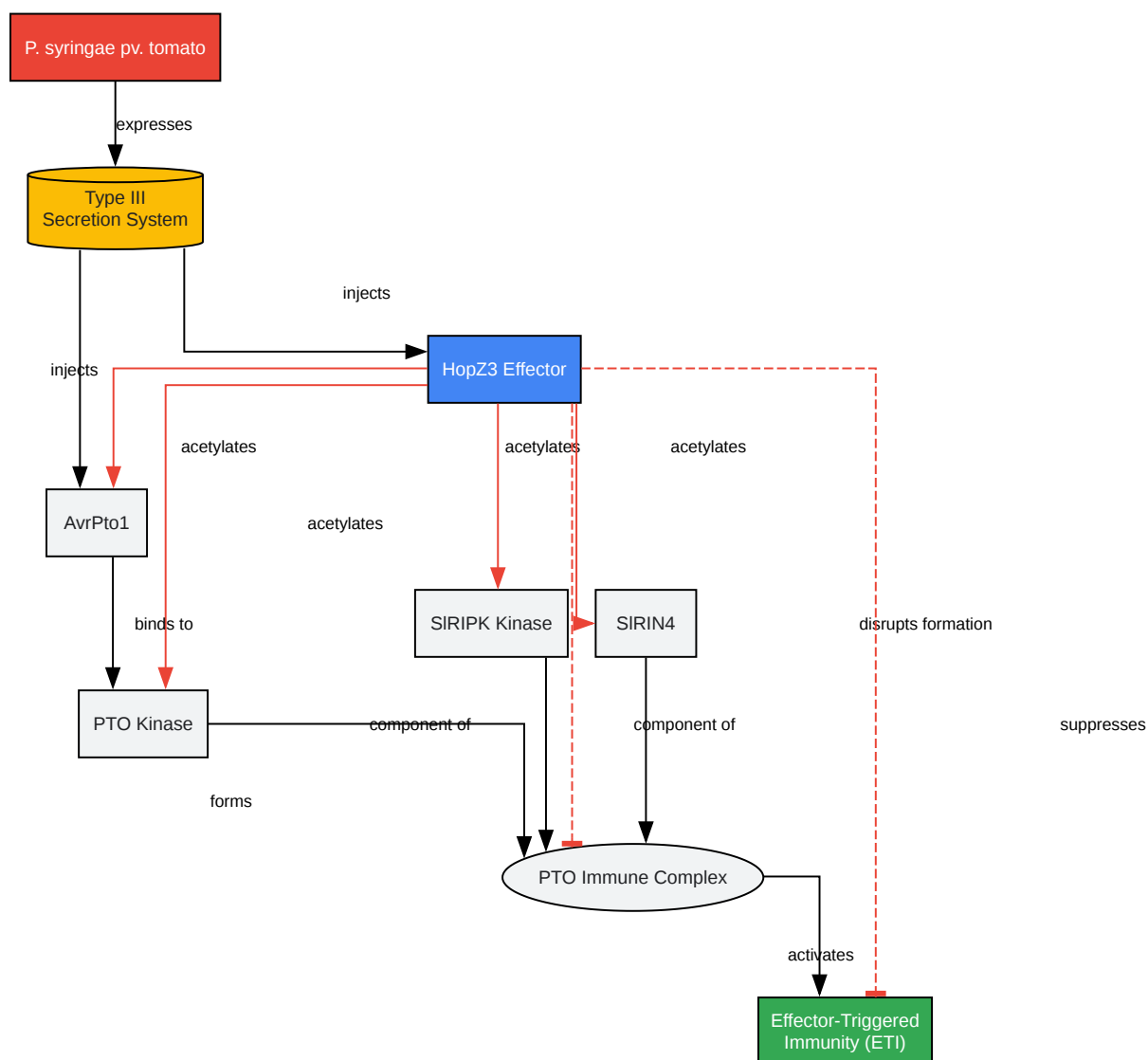
### Signaling Pathways and Experimental Workflows



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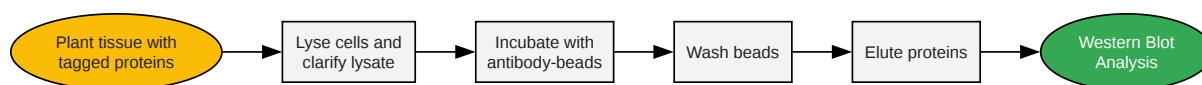
Caption: HopZ1a signaling pathway.





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Caption: HopZ3 signaling pathway.



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Caption: Co-Immunoprecipitation workflow.

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